N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-12-10-14(13-6-5-7-17-11-13)19-20(12)9-8-18-15(21)16(2,3)4/h5-7,10-11H,8-9H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYCERLWYDSXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(C)(C)C)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a halogenated pyridine with a boronic acid derivative of the pyrazole under palladium catalysis. The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Anticancer Activity
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide has shown promising anticancer properties across various cell lines. Significant findings include:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26 | Inhibition of cell proliferation |
| HepG2 | 0.71 | Antiproliferative effects via VEGF inhibition |
| H460 | 0.067 | Inhibition of Aurora-A kinase |
Research indicates that the compound induces apoptosis in breast cancer cells (MCF7) and inhibits growth in lung cancer cells (A549), demonstrating its potential as an effective therapeutic agent in oncology .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. This broad spectrum of biological activity suggests its potential use in treating inflammatory diseases .
Case Study 1: Antitumor Efficacy
A study conducted by Wei et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.04 to 42 µM, highlighting the compound's potential as a targeted therapy .
Case Study 2: Mechanistic Insights
Research highlighted the interaction of this compound with Aurora-A kinase as pivotal in its antiproliferative effects, showcasing its potential as a targeted therapy for specific cancers .
Mechanism of Action
The mechanism of action of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets. The pyridine and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural motifs with N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide, enabling comparative analysis:
N-(5-(Dihydroxymethyl)pyridin-2-yl)pivalamide
- Structure : Pyridin-2-yl ring with a dihydroxymethyl group at position 5 and a directly attached pivalamide.
- Key Differences: Pyridin-2-yl vs. pyridin-3-yl substitution. No pyrazole ring; dihydroxymethyl increases hydrophilicity.
- Molecular Weight : 252.31 g/mol.
- Functional Impact : The dihydroxymethyl group enhances water solubility, making it more suitable for aqueous reaction conditions compared to the lipophilic pyrazole-containing target compound.
N-(5-Hydroxypyridin-2-yl)pivalamide
- Structure : Pyridin-2-yl ring with a hydroxyl group at position 5 and a directly attached pivalamide.
- Key Differences :
- Simpler substitution (hydroxyl vs. dihydroxymethyl or pyrazole).
- Lower molecular weight (194.23 g/mol).
- Functional Impact : The hydroxyl group offers moderate polarity, balancing solubility and membrane permeability, whereas the pyrazole in the target compound may improve binding affinity in hydrophobic pockets.
N-(5-Fluoro-3-Iodo-4-(Trimethylsilyl)pyridin-2-yl)pivalamide
- Structure : Pyridin-2-yl ring with halogen (fluoro, iodo) and trimethylsilyl substituents.
- Key Differences: Halogens and silicon-based groups increase steric bulk and electronic effects.
- Functional Impact : Halogens may enhance metabolic stability and receptor binding, while trimethylsilyl could hinder crystallization.
N-(2-(5-(Benzyloxy)-1H-Indol-3-yl)ethyl)pivalamide
- Structure : Indole core substituted with benzyloxy and ethyl-pivalamide.
- Key Differences :
- Indole vs. pyrazole heterocycle; benzyloxy adds aromatic bulk.
Data Tables
Table 1: Structural and Commercial Comparison of Selected Compounds
Discussion of Research Findings
- Pyrazole-containing compounds (e.g., the target) are more likely to engage in hydrogen bonding via the pyrazole N-H, unlike pyridine derivatives . Halogenation (e.g., fluoro, iodo in ) typically enhances metabolic stability and binding affinity but increases molecular weight and synthesis complexity.
- Commercial Availability: Pyridin-2-yl pivalamides are widely available (e.g., $240/g for and ), suggesting their utility as intermediates or reference standards.
Biological Activity
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a novel compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the current understanding of the biological activity of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 246.31 g/mol. The structure includes a pivalamide group attached to a pyridine-substituted pyrazole, which may influence its biological interactions.
The biological activity of compounds like this compound often involves several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, particularly in cancer pathways, by targeting cyclin-dependent kinases (CDKs) and other critical enzymes involved in cell proliferation .
- Antioxidant Activity : Some studies indicate that pyrazole compounds exhibit antioxidant properties, which can protect cells from oxidative stress .
- Antimicrobial Properties : Pyrazole derivatives have shown promise in inhibiting bacterial growth and may be effective against various pathogens .
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that similar pyrazole derivatives showed significant inhibition of tumor cell proliferation in vitro, particularly against aggressive cancer cell lines like MDA-MB-231. The IC50 values indicated potent activity, suggesting that modifications to the pyrazole structure can enhance selectivity towards cancer cells .
- Antimicrobial Efficacy : Research has highlighted the effectiveness of pyrazole compounds against various bacterial strains, including resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- In Vivo Studies : Animal models have shown that compounds similar to this compound can significantly reduce tumor growth when administered at therapeutic doses, indicating potential for clinical applications .
Q & A
Basic Question: What are the key steps and considerations for synthesizing N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide with high yield and purity?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the pyrazole core. A common approach is the condensation of hydrazine derivatives with diketones or enol ethers to form the pyrazole ring. For example, in analogous pyrazole syntheses, 3-methyl-5-(trifluoromethyl)pyrazole was prepared via reaction of 3-methyl-5-trifluoromethylpyrazole with ethyl chloroacetate under basic conditions (K₂CO₃) in dimethylformamide (DMF) at ambient temperature, achieving an 80.6% yield . Key considerations include:
- Reagent stoichiometry : Excess alkylating agents (e.g., ethyl chloroacetate) improve substitution efficiency.
- Solvent selection : Polar aprotic solvents like DMF enhance reaction kinetics.
- Purification : Column chromatography or recrystallization is critical to isolate the product from by-products such as unreacted starting materials or dimerized intermediates.
Advanced Question: How can molecular docking studies inform the design of analogs targeting specific biological pathways?
Answer:
Molecular docking requires high-resolution structural data of the target protein (e.g., enzymes or receptors). For pyrazole derivatives, studies have utilized X-ray crystallography or homology modeling to generate 3D protein structures. Docking software (e.g., AutoDock Vina) is employed to simulate ligand-receptor interactions, focusing on:
- Binding affinity : Calculated via scoring functions to prioritize analogs with stronger interactions.
- Binding mode analysis : Identifying key residues (e.g., hydrogen bonds with pyridin-3-yl groups) that stabilize the complex.
- Pharmacophore optimization : Modifying substituents (e.g., pivalamide groups) to enhance steric complementarity or reduce off-target effects. For instance, pyrazole-carbothioamide analogs demonstrated activity against microbial targets through interactions with catalytic pockets .
Basic Question: Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the pyrazole ring, pyridin-3-yl substitution, and pivalamide ethyl linker. For example, in a related compound (N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)pivalamide), distinct aromatic proton signals (δ 7.2–8.1 ppm) and tert-butyl protons (δ 1.2 ppm) were observed .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., M.W. ~331–412 g/mol for similar compounds ).
- HPLC-PDA : Assesses purity (>95%) and detects impurities using reverse-phase columns with acetonitrile/water gradients.
Advanced Question: How can researchers reconcile discrepancies in biological activity data across different studies?
Answer:
Contradictions often arise from variations in assay conditions or structural modifications. Methodological strategies include:
- Standardized assays : Re-evaluating activity under uniform conditions (e.g., fixed pH, temperature, and cell lines).
- Structure-activity relationship (SAR) analysis : Systematically testing analogs to isolate the impact of substituents (e.g., methyl vs. trifluoromethyl groups on pyrazole) .
- Meta-analysis : Aggregating data from multiple studies to identify trends, such as enhanced metabolic stability from pivalamide groups .
Basic Question: What are common synthetic by-products or impurities in pyrazole-pivalamide derivatives, and how are they mitigated?
Answer:
- By-products : Unreacted intermediates (e.g., residual pyridine precursors) or alkylation by-products (e.g., di-substituted pyrazoles).
- Mitigation strategies :
Advanced Question: How do structural modifications (e.g., pyridin-3-yl substitution) influence pharmacokinetic properties like metabolic stability?
Answer:
- Pyridin-3-yl group : Enhances solubility via hydrogen bonding but may increase susceptibility to oxidative metabolism.
- Pivalamide moiety : The tert-butyl group improves lipophilicity and steric shielding, reducing enzymatic degradation. For example, trifluoromethyl groups in analogous compounds increased metabolic half-life by 40% in hepatic microsome assays .
- Methodology : In vitro assays (e.g., CYP450 inhibition studies) and in vivo PK profiling in rodent models are used to quantify stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
